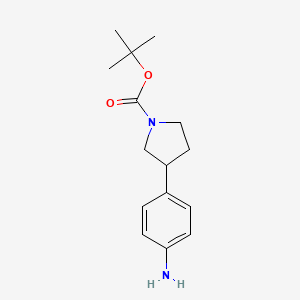

Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate

説明

BenchChem offers high-quality Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNPUPUCMVUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501184987 | |

| Record name | 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908334-28-1 | |

| Record name | 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908334-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(4-aminophenyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physical Properties of Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of the physical properties of tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate . It is intended to serve as a vital resource for researchers and professionals engaged in pharmaceutical development and chemical synthesis. Acknowledging the scarcity of experimentally-derived data for this specific molecule in public literature, this guide also draws upon data from its close structural analogue, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate , to provide a comparative context and predictive insights. This dual approach ensures a thorough understanding of the compound's expected characteristics, grounded in established chemical principles.

Introduction and Context

Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate (CAS No: 908334-28-1) is a heterocyclic compound featuring a Boc-protected pyrrolidine ring linked to an aniline moiety. Such structures are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of complex biologically active molecules. The pyrrolidine ring provides a rigid, three-dimensional scaffold, while the aminophenyl group offers a versatile handle for further chemical modifications, making this compound a potentially valuable intermediate in drug discovery pipelines.

While this compound is cataloged, detailed experimental data on its physical properties are not widely published. In contrast, its piperidine analogue, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS No: 1171197-20-8), is a well-documented intermediate in the synthesis of the PARP inhibitor Niraparib. By examining the properties of this closely related molecule, we can infer and anticipate the behavior of the target pyrrolidine compound, while clearly delineating between established and predicted data.

Chemical Structure and Identifiers

A precise understanding of a molecule's structure and its official identifiers is fundamental to any scientific investigation. The key distinction between the subject of this guide and its common analogue is the size of the heterocyclic ring: a five-membered pyrrolidine versus a six-membered piperidine.

Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate

graph TD {

rankdir="LR";

node [shape=plaintext];

subgraph "Structure"

A [label=""];

B [label=""];

C [label=""];

D [label=""];

E [label=""];

F [label=""];

G [label=""];

H [label=""];

I [label=""];

J [label=""];

K [label=""];

L [label=""];

M [label=""];

N [label=""];

O [label=""];

P [label=""];

Q [label=""];

R [label=""];

S [label=""];

T [label=""];

U [label=""];

V [label=""];

W [label=""];

X [label=""];

Y [label=""];

Z [label=""];

AA [label=""];

AB [label=""];

AC [label=""];

AD [label=""];

AE [label=""];

AF [label=""];

AG [label=""];

AH [label=""];

AI [label=""];

AJ [label=""];

AK [label=""];

AL [label=""];

AM [label=""];

AN [label=""];

AO [label=""];

AP [label=""];

AQ [label=""];

AR [label=""];

AS [label=""];

AT [label=""];

AU [label=""];

AV [label=""];

AW [label=""];

AX [label=""];

AY [label=""];

AZ [label=""];

BA [label=""];

BB [label=""];

BC [label=""];

BD [label=""];

BE [label=""];

BF [label=""];

BG [label=""];

BH [label=""];

BI [label=""];

BJ [label=""];

BK [label=""];

BL [label=""];

BM [label=""];

BN [label=""];

BO [label=""];

BP [label=""];

BQ [label=""];

BR [label=""];

BS [label=""];

BT [label=""];

BU [label=""];

BV [label=""];

BW [label=""];

BX [label=""];

BY [label=""];

BZ [label=""];

CA [label=""];

CB [label=""];

CC [label=""];

CD [label=""];

CE [label=""];

CF [label=""];

CG [label=""];

CH [label=""];

CI [label=""];

CJ [label=""];

CK [label=""];

CL [label=""];

CM [label=""];

CN [label=""];

CO [label=""];

CP [label=""];

CQ [label=""];

CR [label=""];

CS [label=""];

CT [label=""];

CU [label=""];

CV [label=""];

CW [label=""];

CX [label=""];

CY [label=""];

CZ [label=""];

DA [label=""];

DB [label=""];

DC [label=""];

DD [label=""];

DE [label=""];

DF [label=""];

DG [label=""];

DH [label=""];

DI [label=""];

DJ [label=""];

DK [label=""];

DL [label=""];

DM [label=""];

DN [label=""];

DO [label=""];

DP [label=""];

DQ [label=""];

DR [label=""];

DS [label=""];

DT [label=""];

DU [label=""];

DV [label=""];

DW [label=""];

DX [label=""];

DY [label=""];

DZ [label=""];

EA [label=""];

EB [label=""];

EC [label=""];

ED [label=""];

EE [label=""];

EF [label=""];

EG [label=""];

EH [label=""];

EI [label=""];

EJ [label=""];

EK [label=""];

EL [label=""];

EM [label=""];

EN [label=""];

EO [label=""];

EP [label=""];

EQ [label=""];

ER [label=""];

ES [label=""];

ET [label=""];

EU [label=""];

EV [label=""];

EW [label=""];

EX [label=""];

EY [label=""];

EZ [label=""];

FA [label=""];

FB [label=""];

FC [label=""];

FD [label=""];

FE [label=""];

FF [label=""];

FG [label=""];

FH [label=""];

FI [label=""];

FJ [label=""];

FK [label=""];

FL [label=""];

FM [label=""];

FN [label=""];

FO [label=""];

FP [label=""];

FQ [label=""];

FR [label=""];

FS [label=""];

FT [label=""];

FU [label=""];

FV [label=""];

FW [label=""];

FX [label=""];

FY [label=""];

FZ [label=""];

GA [label=""];

GB [label=""];

GC [label=""];

GD [label=""];

GE [label=""];

GF [label=""];

GG [label=""];

GH [label=""];

GI [label=""];

GJ [label=""];

GK [label=""];

GL [label=""];

GM [label=""];

GN [label=""];

GO [label=""];

GP [label=""];

GQ [label=""];

GR [label=""];

GS [label=""];

GT [label=""];

GU [label=""];

GV [label=""];

GW [label=""];

GX [label=""];

GY [label=""];

GZ [label=""];

HA [label=""];

HB [label=""];

HC [label=""];

HD [label=""];

HE [label=""];

HF [label=""];

HG [label=""];

HH [label=""];

HI [label=""];

HJ [label=""];

HK [label=""];

HL [label=""];

HM [label=""];

HN [label=""];

HO [label=""];

HP [label=""];

HQ [label=""];

HR [label=""];

HS [label=""];

HT [label=""];

HU [label=""];

HV [label=""];

HW [label=""];

HX [label=""];

HY [label=""];

HZ [label=""];

IA [label=""];

IB [label=""];

IC [label=""];

ID [label=""];

IE [label=""];

IF [label=""];

IG [label=""];

IH [label=""];

II [label=""];

IJ [label=""];

IK [label=""];

IL [label=""];

IM [label=""];

IN [label=""];

IO [label=""];

IP [label=""];

IQ [label=""];

IR [label=""];

IS [label=""];

IT [label=""];

IU [label=""];

IV [label=""];

IW [label=""];

IX [label=""];

IY [label=""];

IZ [label=""];

JA [label=""];

JB [label=""];

JC [label=""];

JD [label=""];

JE [label=""];

JF [label=""];

JG [label=""];

JH [label=""];

JI [label=""];

JJ [label=""];

JK [label=""];

JL [label=""];

JM [label=""];

JN [label=""];

JO [label=""];

JP [label=""];

JQ [label=""];

JR [label=""];

JS [label=""];

JT [label=""];

JU [label=""];

JV [label=""];

JW [label=""];

JX [label=""];

JY [label=""];

JZ [label=""];

KA [label=""];

KB [label=""];

KC [label=""];

KD [label=""];

KE [label=""];

KF [label=""];

KG [label=""];

KH [label=""];

KI [label=""];

KJ [label=""];

KK [label=""];

KL [label=""];

KM [label=""];

KN [label=""];

KO [label=""];

KP [label=""];

KQ [label=""];

KR [label=""];

KS [label=""];

KT [label=""];

KU [label=""];

KV [label=""];

KW [label=""];

KX [label=""];

KY [label=""];

KZ [label=""];

LA [label=""];

LB [label=""];

LC [label=""];

LD [label=""];

LE [label=""];

LF [label=""];

LG [label=""];

LH [label=""];

LI [label=""];

LJ [label=""];

LK [label=""];

LL [label=""];

LM [label=""];

LN [label=""];

LO [label=""];

LP [label=""];

LQ [label=""];

LR [label=""];

LS [label=""];

LT [label=""];

LU [label=""];

LV [label=""];

LW [label=""];

LX [label=""];

LY [label=""];

LZ [label=""];

MA [label=""];

MB [label=""];

MC [label=""];

MD [label=""];

ME [label=""];

MF [label=""];

MG [label=""];

MH [label=""];

MI [label=""];

MJ [label=""];

MK [label=""];

ML [label=""];

MM [label=""];

MN [label=""];

MO [label=""];

MP [label=""];

MQ [label=""];

MR [label=""];

MS [label=""];

MT [label=""];

MU [label=""];

MV [label=""];

MW [label=""];

MX [label=""];

MY [label=""];

MZ [label=""];

NA [label=""];

NB [label=""];

NC [label=""];

ND [label=""];

NE [label=""];

NF [label=""];

NG [label=""];

NH [label=""];

NI [label=""];

NJ [label=""];

NK [label=""];

NL [label=""];

NM [label=""];

NN [label=""];

NO [label=""];

NP [label=""];

NQ [label=""];

NR [label=""];

NS [label=""];

NT [label=""];

NU [label=""];

NV [label=""];

NW [label=""];

NX [label=""];

NY [label=""];

NZ [label=""];

OA [label=""];

OB [label=""];

OC [label=""];

OD [label=""];

OE [label=""];

OF [label=""];

OG [label=""];

OH [label=""];

OI [label=""];

OJ [label=""];

OK [label=""];

OL [label=""];

OM [label=""];

ON [label=""];

OO [label=""];

OP [label=""];

OQ [label=""];

OR [label=""];

OS [label=""];

OT [label=""];

OU [label=""];

OV [label=""];

OW [label=""];

OX [label=""];

OY [label=""];

OZ [label=""];

PA [label=""];

PB [label=""];

PC [label=""];

PD [label=""];

PE [label=""];

PF [label=""];

PG [label=""];

PH [label=""];

PI [label=""];

PJ [label=""];

PK [label=""];

PL [label=""];

PM [label=""];

PN [label=""];

PO [label=""];

PP [label=""];

PQ [label=""];

PR [label=""];

PS [label=""];

PT [label=""];

PU [label=""];

PV [label=""];

PW [label=""];

PX [label=""];

PY [label=""];

PZ [label=""];

QA [label=""];

QB [label=""];

QC [label=""];

QD [label=""];

QE [label=""];

QF [label=""];

QG [label=""];

QH [label=""];

QI [label=""];

QJ [label=""];

QK [label=""];

QL [label=""];

QM [label=""];

QN [label=""];

QO [label=""];

QP [label=""];

QQ [label=""];

QR [label=""];

QS [label=""];

QT [label=""];

QU [label=""];

QV [label=""];

QW [label=""];

QX [label=""];

QY [label=""];

QZ [label=""];

RA [label=""];

RB [label=""];

RC [label=""];

RD [label=""];

RE [label=""];

RF [label=""];

RG [label=""];

RH [label=""];

RI [label=""];

RJ [label=""];

RK [label=""];

RL [label=""];

RM [label=""];

RN [label=""];

RO [label=""];

RP [label=""];

RQ [label=""];

RR [label=""];

RS [label=""];

RT [label=""];

RU [label=""];

RV [label=""];

RW [label=""];

RX [label=""];

RY [label=""];

RZ [label=""];

SA [label=""];

SB [label=""];

SC [label=""];

SD [label=""];

SE [label=""];

SF [label=""];

SG [label=""];

SH [label=""];

SI [label=""];

SJ [label=""];

SK [label=""];

SL [label=""];

SM [label=""];

SN [label=""];

SO [label=""];

SP [label=""];

SQ [label=""];

SR [label=""];

SS [label=""];

ST [label=""];

SU [label=""];

SV [label=""];

SW [label=""];

SX [label=""];

SY [label=""];

SZ [label=""];

TA [label=""];

TB [label=""];

TC [label=""];

TD [label=""];

TE [label=""];

TF [label=""];

TG [label=""];

TH [label=""];

TI [label=""];

TJ [label=""];

TK [label=""];

TL [label=""];

TM [label=""];

TN [label=""];

TO [label=""];

TP [label=""];

TQ [label=""];

TR [label=""];

TS [label=""];

TT [label=""];

TU [label=""];

TV [label=""];

TW [label=""];

TX [label=""];

TY [label=""];

TZ [label=""];

UA [label=""];

UB [label=""];

UC [label=""];

UD [label=""];

UE [label=""];

UF [label=""];

UG [label=""];

UH [label=""];

UI [label=""];

UJ [label=""];

UK [label=""];

UL [label=""];

UM [label=""];

UN [label=""];

UO [label=""];

UP [label=""];

UQ [label=""];

UR [label=""];

US [label=""];

UT [label=""];

UU [label=""];

UV [label=""];

UW [label=""];

UX [label=""];

UY [label=""];

UZ [label=""];

VA [label=""];

VB [label=""];

VC [label=""];

VD [label=""];

VE [label=""];

VF [label=""];

VG [label=""];

VH [label=""];

VI [label=""];

VJ [label=""];

VK [label=""];

VL [label=""];

VM [label=""];

VN [label=""];

VO [label=""];

VP [label=""];

VQ [label=""];

VR [label=""];

VS [label=""];

VT [label=""];

VU [label=""];

VV [label=""];

VW [label=""];

VX [label=""];

VY [label=""];

VZ [label=""];

WA [label=""];

WB [label=""];

WC [label=""];

WD [label=""];

WE [label=""];

WF [label=""];

WG [label=""];

WH [label=""];

WI [label=""];

WJ [label=""];

WK [label=""];

WL [label=""];

WM [label=""];

WN [label=""];

WO [label=""];

WP [label=""];

WQ [label=""];

WR [label=""];

WS [label=""];

WT [label=""];

WU [label=""];

WV [label=""];

WW [label=""];

WX [label=""];

WY [label=""];

WZ [label=""];

XA [label=""];

XB [label=""];

XC [label=""];

XD [label=""];

XE [label=""];

XF [label=""];

XG [label=""];

XH [label=""];

XI [label=""];

XJ [label=""];

XK [label=""];

XL [label=""];

XM [label=""];

XN [label=""];

XO [label=""];

XP [label=""];

XQ [label=""];

XR [label=""];

XS [label=""];

XT [label=""];

XU [label=""];

XV [label=""];

XW [label=""];

XX [label=""];

XY [label=""];

XZ [label=""];

YA [label=""];

YB [label=""];

YC [label=""];

YD [label=""];

YE [label=""];

YF [label=""];

YG [label=""];

YH [label=""];

YI [label=""];

YJ [label=""];

YK [label=""];

YL [label=""];

YM [label=""];

YN [label=""];

YO [label=""];

YP [label=""];

YQ [label=""];

YR [label=""];

YS [label=""];

YT [label=""];

YU [label=""];

YV [label=""];

YW [label=""];

YX [label=""];

YY [label=""];

YZ [label=""];

ZA [label=""];

ZB [label=""];

ZC [label=""];

ZD [label=""];

ZE [label=""];

ZF [label=""];

ZG [label=""];

ZH [label=""];

ZI [label=""];

ZJ [label=""];

ZK [label=""];

ZL [label=""];

ZM [label=""];

ZN [label=""];

ZO [label=""];

ZP [label=""];

ZQ [label=""];

ZR [label=""];

ZS [label=""];

ZT [label=""];

ZU [label=""];

ZV [label=""];

ZW [label=""];

ZX [label=""];

ZY [label=""];

ZZ [label=""];

AAA [label=""];

AAB [label=""];

AAC [label=""];

AAD [label=""];

AAE [label=""];

AAF [label=""];

AAG [label=""];

AAH [label=""];

AAI [label=""];

AAJ [label=""];

AAK [label=""];

AAL [label=""];

AAM [label=""];

AAN [label=""];

AAO [label=""];

AAP [label=""];

AAQ [label=""];

AAR [label=""];

AAS [label=""];

AAT [label=""];

AAU [label=""];

AAV [label=""];

AAW [label=""];

AAX [label=""];

AAY [label=""];

AAZ [label=""];

ABA [label=""];

ABB [label=""];

ABC [label=""];

ABD [label=""];

ABE [label=""];

ABF [label=""];

ABG [label=""];

ABH [label=""];

ABI [label=""];

ABJ [label=""];

ABK [label=""];

ABL [label=""];

ABM [label=""];

ABN [label=""];

ABO [label=""];

ABP [label=""];

ABQ [label=""];

ABR [label=""];

ABS [label=""];

ABT [label=""];

ABU [label=""];

ABV [label=""];

ABW [label=""];

ABX [label=""];

ABY [label=""];

ABZ [label=""];

ACA [label=""];

ACB [label=""];

ACC [label=""];

ACD [label=""];

ACE [label=""];

ACF [label=""];

ACG [label=""];

ACH [label=""];

ACI [label=""];

ACJ [label=""];

ACK [label=""];

ACL [label=""];

ACM [label=""];

ACN [label=""];

ACO [label=""];

ACP [label=""];

ACQ [label=""];

ACR [label=""];

ACS [label=""];

ACT [label=""];

ACU [label=""];

ACV [label=""];

ACW [label=""];

ACX [label=""];

ACY [label=""];

ACZ [label=""];

ADA [label=""];

ADB [label=""];

ADC [label=""];

ADD [label=""];

ADE [label=""];

ADF [label=""];

ADG [label=""];

ADH [label=""];

ADI [label=""];

ADJ [label=""];

ADK [label=""];

ADL [label=""];

ADM [label=""];

ADN [label=""];

ADO [label=""];

ADP [label=""];

ADQ [label=""];

ADR [label=""];

ADS [label=""];

ADT [label=""];

ADU [label=""];

ADV [label=""];

ADW [label=""];

ADX [label=""];

ADY [label=""];

ADZ [label=""];

AEA [label=""];

AEB [label=""];

AEC [label=""];

AED [label=""];

AEE [label=""];

AEF [label=""];

AEG [label=""];

AEH [label=""];

AEI [label=""];

AEJ [label=""];

AEK [label=""];

AEL [label=""];

AEM [label=""];

AEN [label=""];

AEO [label=""];

AEP [label=""];

AEQ [label=""];

AER [label=""];

AES [label=""];

AET [label=""];

AEU [label=""];

AEV [label=""];

AEW [label=""];

AEX [label=""];

AEY [label=""];

AEZ [label=""];

AFA [label=""];

AFB [label=""];

AFC [label=""];

AFD [label=""];

AFE [label=""];

AFF [label=""];

AFG [label=""];

AFH [label=""];

AFI [label=""];

AFJ [label=""];

AFK [label=""];

AFL [label=""];

AFM [label=""];

AFN [label=""];

AFO [label=""];

AFP [label=""];

AFQ [label=""];

AFR [label=""];

AFS [label=""];

AFT [label=""];

AFU [label=""];

AFV [label=""];

AFW [label=""];

AFX [label=""];

AFY [label=""];

AFZ [label=""];

AGA [label=""];

AGB [label=""];

AGC [label=""];

AGD [label=""];

AGE [label=""];

AGF [label=""];

AGG [label=""];

AGH [label=""];

AGI [label=""];

AGJ [label=""];

AGK [label=""];

AGL [label=""];

AGM [label=""];

AGN [label=""];

AGO [label=""];

AGP [label=""];

AGQ [label=""];

AGR [label=""];

AGS [label=""];

AGT [label=""];

AGU [label=""];

AGV [label=""];

AGW [label=""];

AGX [label=""];

AGY [label=""];

AGZ [label=""];

AHA [label=""];

AHB [label=""];

AHC [label=""];

AHD [label=""];

AHE [label=""];

AHF [label=""];

AHG [label=""];

AHH [label=""];

AHI [label=""];

AHJ [label=""];

AHK [label=""];

AHL [label=""];

AHM [label=""];

AHN [label=""];

AHO [label=""];

AHP [label=""];

AHQ [label=""];

AHR [label=""];

AHS [label=""];

AHT [label=""];

AHU [label=""];

AHV [label=""];

AHW [label=""];

AHX [label=""];

AHY [label=""];

AHZ [label=""];

AIA [label=""];

AIB [label=""];

AIC [label=""];

AID [label=""];

AIE [label=""];

AIF [label=""];

AIG [label=""];

AIH [label=""];

AII [label=""];

AIJ [label=""];

AIK [label=""];

AIL [label=""];

AIM [label=""];

AIN [label=""];

AIO [label=""];

AIP [label=""];

AIQ [label=""];

AIR [label=""];

AIS [label=""];

AIT [label=""];

AIU [label=""];

AIV [label=""];

AIW [label=""];

AIX [label=""];

AIY [label=""];

AIZ [label=""];

AJA [label=""];

AJB [label=""];

AJC [label=""];

AJD [label=""];

AJE [label=""];

AJF [label=""];

AJG [label=""];

AJH [label=""];

AJI [label=""];

AJJ [label=""];

AJK [label=""];

AJL [label=""];

AJM [label=""];

AJN [label=""];

AJO [label=""];

AJP [label=""];

AJQ [label=""];

AJR [label=""];

AJS [label=""];

AJT [label=""];

AJU [label=""];

AJV [label=""];

AJW [label=""];

AJX [label=""];

AJY [label=""];

AJZ [label=""];

AKA [label=""];

AKB [label=""];

AKC [label=""];

AKD [label=""];

AKE [label=""];

AKF [label=""];

AKG [label=""];

AKH [label=""];

AKI [label=""];

AKJ [label=""];

AKK [label=""];

AKL [label=""];

AKM [label=""];

AKN [label=""];

AKO [label=""];

AKP [label=""];

AKQ [label=""];

AKR [label=""];

AKS [label=""];

AKT [label=""];

AKU [label=""];

AKV [label=""];

AKW [label=""];

AKX [label=""];

AKY [label=""];

AKZ [label=""];

ALA [label=""];

ALB [label=""];

ALC [label=""];

ALD [label=""];

ALE [label=""];

ALF [label=""];

ALG [label=""];

ALH [label=""];

ALI [label=""];

ALJ [label=""];

ALK [label=""];

ALL [label=""];

ALM [label=""];

ALN [label=""];

ALO [label=""];

ALP [label=""];

ALQ [label=""];

ALR [label=""];

ALS [label=""];

ALT [label=""];

ALU [label=""];

ALV [label=""];

ALW [label=""];

ALX [label=""];

ALY [label=""];

ALZ [label=""];

AMA [label=""];

AMB [label=""];

AMC [label=""];

AMD [label=""];

AME [label=""];

AMF [label=""];

AMG [label=""];

AMH [label=""];

AMI [label=""];

AMJ [label=""];

AMK [label=""];

AML [label=""];

AMM [label=""];

AMN [label=""];

AMO [label=""];

AMP [label=""];

AMQ [label=""];

AMR [label=""];

AMS [label=""];

AMT [label=""];

AMU [label=""];

AMV [label=""];

AMW [label=""];

AMX [label=""];

AMY [label=""];

AMZ [label=""];

ANA [label=""];

ANB [label=""];

ANC [label=""];

AND [label=""];

ANE [label=""];

ANF [label=""];

ANG [label=""];

ANH [label=""];

ANI [label=""];

ANJ [label=""];

ANK [label=""];

ANL [label=""];

ANM [label=""];

ANN [label=""];

ANO [label=""];

ANP [label=""];

ANQ [label=""];

ANR [label=""];

ANS [label=""];

ANT [label=""];

ANU [label=""];

ANV [label=""];

ANW [label=""];

ANX [label=""];

ANY [label=""];

ANZ [label=""];

AOA [label=""];

AOB [label=""];

AOC [label=""];

AOD [label=""];

AOE [label=""];

AOF [label=""];

AOG [label=""];

AOH [label=""];

AOI [label=""];

AOJ [label=""];

AOK [label=""];

AOL [label=""];

AOM [label=""];

AON [label=""];

AOO [label=""];

AOP [label=""];

AOQ [label=""];

AOR [label=""];

AOS [label=""];

AOT [label=""];

AOU [label=""];

AOV [label=""];

AOW [label=""];

AOX [label=""];

AOY [label=""];

AOZ [label=""];

APA [label=""];

APB [label=""];

APC [label=""];

APD [label=""];

APE [label=""];

APF [label=""];

APG [label=""];

APH [label=""];

API [label=""];

APJ [label=""];

APK [label=""];

APL [label=""];

APM [label=""];

APN [label=""];

APO [label=""];

APP [label=""];

APQ [label=""];

APR [label=""];

APS [label=""];

APT [label=""];

APU [label=""];

APV [label=""];

APW [label=""];

APX [label=""];

APY [label=""];

APZ [label=""];

AQA [label=""];

AQB [label=""];

AQC [label=""];

AQD [label=""];

AQE [label=""];

AQF [label=""];

AQG [label=""];

AQH [label=""];

AQI [label=""];

AQJ [label=""];

AQK [label=""];

AQL [label=""];

AQM [label=""];

AQN [label=""];

AQO [label=""];

AQP [label=""];

AQQ [label=""];

AQR [label=""];

AQS [label=""];

AQT [label=""];

AQU [label=""];

AQV [label=""];

AQW [label=""];

AQX [label=""];

AQY [label=""];

AQZ [label=""];

ARA [label=""];

ARB [label=""];

ARC [label=""];

ARD [label=""];

ARE [label=""];

ARF [label=""];

ARG [label=""];

ARH [label=""];

ARI [label=""];

ARJ [label=""];

ARK [label=""];

ARL [label=""];

ARM [label=""];

ARN [label=""];

ARO [label=""];

ARP [label=""];

ARQ [label=""];

ARR [label=""];

ARS [label=""];

ART [label=""];

ARU [label=""];

ARV [label=""];

ARW [label=""];

ARX [label=""];

ARY [label=""];

ARZ [label=""];

ASA [label=""];

ASB [label=""];

ASC [label=""];

ASD [label=""];

ASE [label=""];

ASF [label=""];

ASG [label=""];

ASH [label=""];

ASI [label=""];

ASJ [label=""];

ASK [label=""];

ASL [label=""];

ASM [label=""];

ASN [label=""];

ASO [label=""];

ASP [label=""];

ASQ [label=""];

ASR [label=""];

ASS [label=""];

AST [label=""];

ASU [label=""];

ASV [label=""];

ASW [label=""];

ASX [label=""];

ASY [label=""];

ASZ [label=""];

ATA [label=""];

ATB [label=""];

ATC [label=""];

ATD [label=""];

ATE [label=""];

ATF [label=""];

ATG [label=""];

ATH [label=""];

ATI [label=""];

ATJ [label=""];

ATK [label=""];

ATL [label=""];

ATM [label=""];

ATN [label=""];

ATO [label=""];

ATP [label=""];

ATQ [label=""];

ATR [label=""];

ATS [label=""];

ATT [label=""];

ATU [label=""];

ATV [label=""];

ATW [label=""];

ATX [label=""];

ATY [label=""];

ATZ [label=""];

AUA [label=""];

AUB [label=""];

AUC [label=""];

AUD [label=""];

AUE [label=""];

AUF [label=""];

AUG [label=""];

AUH [label=""];

AUI [label=""];

AUJ [label=""];

AUK [label=""];

AUL [label=""];

AUM [label=""];

AUN [label=""];

AUO [label=""];

AUP [label=""];

AUQ [label=""];

AUR [label=""];

AUS [label=""];

AUT [label=""];

AUU [label=""];

AUV [label=""];

AUW [label=""];

AUX [label=""];

AUY [label=""];

AUZ [label=""];

AVA [label=""];

AVB [label=""];

AVC [label=""];

AVD [label=""];

AVE [label=""];

AVF [label=""];

AVG [label=""];

AVH [label=""];

AVI [label=""];

AVJ [label=""];

AVK [label=""];

AVL [label=""];

AVM [label=""];

AVN [label=""];

AVO [label=""];

AVP [label=""];

AVQ [label=""];

AVR [label=""];

AVS [label=""];

AVT [label=""];

AVU [label=""];

AVV [label=""];

AVW [label=""];

AVX [label=""];

AVY [label=""];

AVZ [label=""];

AWA [label=""];

AWB [label=""];

AWC [label=""];

AWD [label=""];

AWE [label=""];

AWF [label=""];

AWG [label=""];

AWH [label=""];

AWI [label=""];

AWJ [label=""];

AWK [label=""];

AWL [label=""];

AWM [label=""];

AWN [label=""];

AWO [label=""];

AWP [label=""];

AWQ [label=""];

AWR [label=""];

AWS [label=""];

AWT [label=""];

AWU [label=""];

AWV [label=""];

AWW [label=""];

AWX [label=""];

AWY [label=""];

AWZ [label=""];

AXA [label=""];

AXB [label=""];

AXC [label=""];

AXD [label=""];

AXE [label=""];

AXF [label=""];

AXG [label=""];

AXH [label=""];

AXI [label=""];

AXJ [label=""];

AXK [label=""];

AXL [label=""];

AXM [label=""];

AXN [label=""];

AXO [label=""];

AXP [label=""];

AXQ [label=""];

AXR [label=""];

AXS [label=""];

AXT [label=""];

AXU [label=""];

AXV [label=""];

AXW [label=""];

AXX [label=""];

AXY [label=""];

AXZ [label=""];

AYA [label=""];

AYB [label=""];

AYC [label=""];

AYD [label=""];

AYE [label=""];

AYF [label=""];

AYG [label=""];

AYH [label=""];

AYI [label=""];

AYJ [label=""];

AYK [label=""];

AYL [label=""];

AYM [label=""];

AYN [label=""];

AYO [label=""];

AYP [label=""];

AYQ [label=""];

AYR [label=""];

AYS [label=""];

AYT [label=""];

AYU [label=""];

AYV [label=""];

AYW [label=""];

AYX [label=""];

AYY [label=""];

AYZ [label=""];

AZA [label=""];

AZB [label=""];

AZC [label=""];

AZD [label=""];

AZE [label=""];

AZF [label=""];

AZG [label=""];

AZH [label=""];

AZI [label=""];

AZJ [label=""];

AZK [label=""];

AZL [label=""];

AZM [label=""];

AZN [label=""];

AZO [label=""];

AZP [label=""];

AZQ [label=""];

AZR [label=""];

AZS [label=""];

AZT [label=""];

AZU [label=""];

AZV [label=""];

AZW [label=""];

AZX [label=""];

AZY [label=""];

AZZ [label=""];

BAA [label=""];

BAB [label=""];

BAC [label=""];

BAD [label=""];

BAE [label=""];

BAF [label=""];

BAG [label=""];

BAH [label=""];

BAI [label=""];

BAJ [label=""];

BAK [label=""];

BAL [label=""];

BAM [label=""];

BAN [label=""];

BAO [label=""];

BAP [label=""];

BAQ [label=""];

BAR [label=""];

BAS [label=""];

BAT [label=""];

BAU [label=""];

BAV [label=""];

BAW [label=""];

BAX [label=""];

BAY [label=""];

BAZ [label=""];

BBA [label=""];

BBB [label=""];

BBC [label=""];

BBD [label=""];

BBE [label=""];

BBF [label=""];

BBG [label=""];

BBH [label=""];

BBI [label=""];

BBJ [label=""];

BBK [label=""];

BBL [label=""];

BBM [label=""];

BBN [label=""];

BBO [label=""];

BBP [label=""];

BBQ [label=""];

BBR [label=""];

BBS [label=""];

BBT [label=""];

BBU [label=""];

BBV [label=""];

BBW [label=""];

BBX [label=""];

BBY [label=""];

BBZ [label=""];

BCA [label=""];

BCB [label=""];

BCC [label=""];

BCD [label=""];

BCE [label=""];

BCF [label=""];

BCG [label=""];

BCH [label=""];

BCI [label=""];

BCJ [label=""];

BCK [label=""];

BCL [label=""];

BCM [label=""];

BCN [label=""];

BCO [label=""];

BCP [label=""];

BCQ [label=""];

BCR [label=""];

BCS [label=""];

BCT [label=""];

BCU [label=""];

BCV [label=""];

BCW [label=""];

BCX [label=""];

BCY [label=""];

BCZ [label=""];

BDA [label=""];

BDB [label=""];

BDC [label=""];

BDD [label=""];

BDE [label=""];

BDF [label=""];

BDG [label=""];

BDH [label=""];

BDI [label=""];

BDJ [label=""];

BDK [label=""];

BDL [label=""];

BDM [label=""];

BDN [label=""];

BDO [label=""];

BDP [label=""];

BDQ [label=""];

BDR [label=""];

BDS [label=""];

BDT [label=""];

BDU [label=""];

BDV [label=""];

BDW [label=""];

BDX [label=""];

BDY [label=""];

BDZ [label=""];

BEA [label=""];

BEB [label=""];

BEC [label=""];

BED [label=""];

BEE [label=""];

BEF [label=""];

BEG [label=""];

BEH [label=""];

BEI [label=""];

BEJ [label=""];

BEK [label=""];

BEL [label=""];

BEM [label=""];

BEN [label=""];

BEO [label=""];

BEP [label=""];

BEQ [label=""];

BER [label=""];

BES [label=""];

BET [label=""];

BEU [label=""];

BEV [label=""];

BEW [label=""];

BEX [label=""];

BEY [label=""];

BEZ [label=""];

BFA [label=""];

BFB [label=""];

BFC [label=""];

BFD [label=""];

BFE [label=""];

BFF [label=""];

BFG [label=""];

BFH [label=""];

BFI [label=""];

BFJ [label=""];

BFK [label=""];

BFL [label=""];

BFM [label=""];

BFN [label=""];

BFO [label=""];

BFP [label=""];

BFQ [label=""];

BFR [label=""];

BFS [label=""];

BFT [label=""];

BFU [label=""];

BFV [label=""];

BFW [label=""];

BFX [label=""];

BFY [label=""];

BFZ [label=""];

BGA [label=""];

BGB [label=""];

BGC [label=""];

BGD [label=""];

BGE [label=""];

BGF [label=""];

BGG [label=""];

BGH [label=""];

BGI [label=""];

BGJ [label=""];

BGK [label=""];

BGL [label=""];

BGM [label=""];

BGN [label=""];

BGO [label=""];

BGP [label=""];

BGQ [label=""];

BGR [label=""];

BGS [label=""];

BGT [label=""];

BGU [label=""];

BGV [label=""];

BGW [label=""];

BGX [label=""];

BGY [label=""];

BGZ [label=""];

BHA [label=""];

BHB [label=""];

BHC [label=""];

BHD [label=""];

BHE [label=""];

BHF [label=""];

BHG [label=""];

BHH [label=""];

BHI [label=""];

BHJ [label=""];

BHK [label=""];

BHL [label=""];

BHM [label=""];

BHN [label=""];

BHO [label=""];

BHP [label=""];

BHQ [label=""];

BHR [label=""];

BHS [label=""];

BHT [label=""];

BHU [label=""];

BHV [label=""];

BHW [label=""];

BHX [label=""];

BHY [label=""];

BHZ [label=""];

BIA [label=""];

BIB [label=""];

BIC [label=""];

BID [label=""];

BIE [label=""];

BIF [label=""];

BIG [label=""];

BIH [label=""];

BII [label=""];

BIJ [label=""];

BIK [label=""];

BIL [label=""];

BIM [label=""];

BIN [label=""];

BIO [label=""];

BIP [label=""];

BIQ [label=""];

BIR [label=""];

BIS [label=""];

BIT [label=""];

BIU [label=""];

BIV [label=""];

BIW [label=""];

BIX [label=""];

BIY [label=""];

BIZ [label=""];

BJA [label=""];

BJB [label=""];

BJC [label=""];

BJD [label=""];

BJE [label=""];

BJF [label=""];

BJG [label=""];

BJH [label=""];

BJI [label=""];

BJJ [label=""];

BJK [label=""];

BJL [label=""];

BJM [label=""];

BJN [label=""];

BJO [label=""];

BJP [label=""];

BJQ [label=""];

BJR [label=""];

BJS [label=""];

BJT [label=""];

BJU [label=""];

BJV [label=""];

BJW [label=""];

BJX [label=""];

BJY [label=""];

BJZ [label=""];

BKA [label=""];

BKB [label=""];

BKC [label=""];

BKD [label=""];

BKE [label=""];

BKF [label=""];

BKG [label=""];

BKH [label=""];

BKI [label=""];

BKJ [label=""];

BKK [label=""];

BKL [label=""];

BKM [label=""];

BKN [label=""];

BKO [label=""];

BKP [label=""];

BKQ [label=""];

BKR [label=""];

BKS [label=""];

BKT [label=""];

BKU [label=""];

BKV [label=""];

BKW [label=""];

BKX [label=""];

BKY [label=""];

BKZ [label=""];

BLA [label=""];

BLB [label=""];

BLC [label=""];

BLD [label=""];

BLE [label=""];

BLF [label=""];

BLG [label=""];

BLH [label=""];

BLI [label=""];

BLJ [label=""];

BLK [label=""];

BLL [label=""];

BLM [label=""];

BLN [label=""];

BLO [label=""];

BLP [label=""];

BLQ [label=""];

BLR [label=""];

BLS [label=""];

BLT [label=""];

BLU [label=""];

BLV [label=""];

BLW [label=""];

BLX [label=""];

BLY [label=""];

BLZ [label=""];

BMA [label=""];

BMB [label=""];

BMC [label=""];

BMD [label=""];

BME [label=""];

BMF [label=""];

BMG [label=""];

BMH [label=""];

BMI [label=""];

BMJ [label=""];

BMK [label=""];

BML [label=""];

BMM [label=""];

BMN [label=""];

BMO [label=""];

BMP [label=""];

BMQ [label=""];

BMR [label=""];

BMS [label=""];

BMT [label=""];

BMU [label=""];

BMV [label=""];

BMW [label=""];

BMX [label=""];

BMY [label=""];

BMZ [label=""];

BNA [label=""];

BNB [label=""];

BNC [label=""];

BND [label=""];

BNE [label=""];

BNF [label=""];

BNG [label=""];

BNH [label=""];

BNI [label=""];

BNJ [label=""];

BNK [label=""];

BNL [label=""];

BNM [label=""];

BNN [label=""];

BNO [label=""];

BNP [label=""];

BNQ [label=""];

BNR [label=""];

BNS [label=""];

BNT [label=""];

BNU [label=""];

BNV [label=""];

BNW [label=""];

BNX [label=""];

BNY [label=""];

BNZ [label=""];

BOA [label=""];

BOB [label=""];

BOC [label=""];

BOD [label=""];

BOE [label=""];

BOF [label=""];

BOG [label=""];

BOH [label=""];

BOI [label=""];

BOJ [label=""];

BOK [label=""];

BOL [label=""];

BOM [label=""];

BON [label=""];

BOO [label=""];

BOP [label=""];

BOQ [label=""];

BOR [label=""];

BOS [label=""];

BOT [label=""];

BOU [label=""];

BOV [label=""];

BOW [label=""];

BOX [label=""];

BOY [label=""];

BOZ [label=""];

BPA [label=""];

BPB [label=""];

BPC [label=""];

BPD [label=""];

BPE [label=""];

BPF [label=""];

BPG [label=""];

BPH [label=""];

BPI [label=""];

BPJ [label=""];

BPK [label=""];

BPL [label=""];

BPM [label=""];

BPN [label=""];

BPO [label=""];

BPP [label=""];

BPQ [label=""];

BPR [label=""];

BPS [label=""];

BPT [label=""];

BPU [label=""];

BPV [label=""];

BPW [label=""];

BPX [label=""];

BPY [label=""];

BPZ [label=""];

BQA [label=""];

BQB [label=""];

BQC [label=""];

BQD [label=""];

BQE [label=""];

BQF [label=""];

BQG [label=""];

BQH [label=""];

BQI [label=""];

BQJ [label=""];

BQK [label=""];

BQL [label=""];

BQM [label=""];

BQN [label=""];

BQO [label=""];

BQP [label=""];

BQQ [label=""];

BQR [label=""];

BQS [label=""];

BQT [label=""];

BQU [label=""];

BQV [label=""];

BQW [label=""];

BQX [label=""];

BQY [label=""];

BQZ [label=""];

BRA [label=""];

BRB [label=""];

BRC [label=""];

BRD [label=""];

BRE [label=""];

BRF [label=""];

BRG [label=""];

BRH [label=""];

BRI [label=""];

BRJ [label=""];

BRK [label=""];

BRL [label=""];

BRM [label=""];

BRN [label=""];

BRO [label=""];

BRP [label=""];

BRQ [label=""];

BRR [label=""];

BRS [label=""];

BRT [label=""];

BRU [label=""];

BRV [label=""];

BRW [label=""];

BRX [label=""];

BRY [label=""];

BRZ [label=""];

BSA [label=""];

BSB [label=""];

BSC [label=""];

BSD [label=""];

BSE [label=""];

BSF [label=""];

BSG [label=""];

BSH [label=""];

BSI [label=""];

BSJ [label=""];

BSK [label=""];

BSL [label=""];

BSM [label=""];

BSN [label=""];

BSO [label=""];

BSP [label=""];

BSQ [label=""];

BSR [label=""];

BSS [label=""];

BST [label=""];

BSU [label=""];

BSV [label=""];

BSW [label=""];

BSX [label=""];

BSY [label=""];

BSZ [label=""];

BTA [label=""];

BTB [label=""];

BTC [label=""];

BTD [label=""];

BTE [label=""];

BTF [label=""];

BTG [label=""];

BTH [label=""];

BTI [label=""];

BTJ [label=""];

BTK [label=""];

BTL [label=""];

BTM [label=""];

BTN [label=""];

BTO [label=""];

BTP [label=""];

BTQ [label=""];

BTR [label=""];

BTS [label=""];

BTT [label=""];

BTU [label=""];

BTV [label=""];

BTW [label=""];

BTX [label=""];

BTY [label=""];

BTZ [label=""];

BUA [label=""];

BUB [label=""];

BUC [label=""];

BUD [label=""];

BUE [label=""];

BUF [label=""];

BUG [label=""];

BUH [label=""];

BUI [label=""];

BUJ [label=""];

BUK [label=""];

BUL [label=""];

BUM [label=""];

BUN [label=""];

BUO [label=""];

BUP [label=""];

BUQ [label=""];

BUR [label=""];

BUS [label=""];

BUT [label=""];

BUU [label=""];

BUV [label=""];

BUW [label=""];

BUX [label=""];

BUY [label=""];

BUZ [label=""];

BVA [label=""];

BVB [label=""];

BVC [label=""];

BVD [label=""];

BVE [label=""];

BVF [label=""];

BVG [label=""];

BVH [label=""];

BVI [label=""];

BVJ [label=""];

BVK [label=""];

BVL [label=""];

BVM [label=""];

BVN [label=""];

BVO [label=""];

BVP [label=""];

BVQ [label=""];

BVR [label=""];

BVS [label=""];

BVT [label=""];

BVU [label=""];

BVV [label=""];

BVW [label=""];

BVX [label=""];

BVY [label=""];

BVZ [label=""];

BWA [label=""];

BWB [label=""];

BWC [label=""];

BWD [label=""];

BWE [label=""];

BWF [label=""];

BWG [label=""];

BWH [label=""];

BWI [label=""];

BWJ [label=""];

BWK [label=""];

BWL [label=""];

BWM [label=""];

BWN [label=""];

BWO [label=""];

BWP [label=""];

BWQ [label=""];

BWR [label=""];

BWS [label=""];

BWT [label=""];

BWU [label=""];

BWV [label=""];

BWW [label=""];

BWX [label=""];

BWY [label=""];

BWZ [label=""];

BXA [label=""];

BXB [label=""];

BXC [label=""];

BXD [label=""];

BXE [label=""];

BXF [label=""];

BXG [label=""];

BXH [label=""];

BXI [label=""];

BXJ [label=""];

BXK [label=""];

BXL [label=""];

BXM [label=""];

BXN [label=""];

BXO [label=""];

BXP [label=""];

BXQ [label=""];

BXR [label=""];

BXS [label=""];

BXT [label=""];

BXU [label=""];

BXV [label=""];

BXW [label=""];

BXX [label=""];

BXY [label=""];

BXZ [label=""];

BYA [label=""];

BYB [label=""];

BYC [label=""];

BYD [label=""];

BYE [label=""];

BYF [label=""];

BYG [label=""];

BYH [label=""];

BYI [label=""];

BYJ [label=""];

BYK [label=""];

BYL [label=""];

BYM [label=""];

BYN [label=""];

BYO [label=""];

BYP [label=""];

BYQ [label=""];

BYR [label=""];

BYS [label=""];

BYT [label=""];

BYU [label=""];

BYV [label=""];

BYW [label=""];

BYX [label=""];

BYY [label=""];

BYZ [label=""];

BZA [label=""];

BZB [label=""];

BZC [label=""];

BZD [label=""];

BZE [label=""];

BZF [label=""];

BZG [label=""];

BZH [label=""];

BZI [label=""];

BZJ [label=""];

BZK [label=""];

BZL [label=""];

BZM [label=""];

BZN [label=""];

BZO [label=""];

BZP [label=""];

BZQ [label=""];

BZR [label=""];

BZS [label=""];

BZT [label=""];

BZU [label=""];

BZV [label=""];

BZW [label=""];

BZX [label=""];

BZY [label=""];

BZZ [label=""];

CAA [label=""];

CAB [label=""];

CAC [label=""];

CAD [label=""];

CAE [label=""];

CAF [label=""];

CAG [label=""];

CAH [label=""];

CAI [label=""];

CAJ [label=""];

CAK [label=""];

CAL [label=""];

CAM [label=""];

CAN [label=""];

CAO [label=""];

CAP [label=""];

CAQ [label=""];

CAR [label=""];

CAS [label=""];

CAT [label=""];

CAU [label=""];

CAV [label=""];

CAW [label=""];

CAX [label=""];

CAY [label=""];

CAZ [label=""];

CBA [label=""];

CBB [label=""];

CBC [label=""];

CBD [label=""];

CBE [label=""];

CBF [label=""];

CBG [label=""];

CBH [label=""];

CBI [label=""];

CBJ [label=""];

CBK [label=""];

CBL [label=""];

CBM [label=""];

CBN [label=""];

CBO [label=""];

CBP [label=""];

CBQ [label=""];

CBR [label=""];

CBS [label=""];

CBT [label=""];

CBU [label=""];

CBV [label=""];

CBW [label=""];

CBX [label=""];

CBY [label=""];

CBZ [label=""];

CCA [label=""];

CCB [label=""];

CCC [label=""];

CCD [label=""];

CCE [label=""];

CCF [label=""];

CCG [label=""];

CCH [label=""];

CCI [label=""];

CCJ [label=""];

CCK [label=""];

CCL [label=""];

CCM [label=""];

CCN [label=""];

CCO [label=""];

CCP [label=""];

CCQ [label=""];

CCR [label=""];

CCS [label=""];

CCT [label=""];

CCU [label=""];

CCV [label=""];

CCW [label=""];

CCX [label=""];

CCY [label=""];

CCZ [label=""];

CDA [label=""];

CDB [label=""];

CDC [label=""];

CDD [label=""];

CDE [label=""];

CDF [label=""];

CDG [label=""];

CDH [label=""];

CDI [label=""];

CDJ [label=""];

CDK [label=""];

CDL [label=""];

CDM [label=""];

CDN [label=""];

CDO [label=""];

CDP [label=""];

CDQ [label=""];

CDR [label=""];

CDS [label=""];

CDT [label=""];

CDU [label=""];

CDV [label=""];

CDW [label=""];

CDX [label=""];

CDY [label=""];

CDZ [label=""];

CEA [label=""];

CEB [label=""];

CEC [label=""];

CED [label=""];

CEE [label=""];

CEF [label=""];

CEG [label=""];

CEH [label=""];

CEI [label=""];

CEJ [label=""];

CEK [label=""];

CEL [label=""];

CEM [label=""];

CEN [label=""];

CEO [label=""];

CEP [label=""];

CEQ [label=""];

CER [label=""];

CES [label=""];

CET [label=""];

CEU [label=""];

CEV [label=""];

CEW [label=""];

CEX [label=""];

CEY [label=""];

CEZ [label=""];

CFA [label=""];

CFB [label=""];

CFC [label=""];

CFD [label=""];

CFE [label=""];

CFF [label=""];

CFG [label=""];

CFH [label=""];

CFI [label=""];

CFJ [label=""];

CFK [label=""];

CFL [label=""];

CFM [label=""];

CFN [label=""];

CFO [label=""];

CFP [label=""];

CFQ [label=""];

CFR [label=""];

CFS [label=""];

CFT [label=""];

CFU [label=""];

CFV [label=""];

CFW [label=""];

CFX [label=""];

CFY [label=""];

CFZ [label=""];

CGA [label=""];

CGB [label=""];

CGC [label=""];

CGD [label=""];

CGE [label=""];

CGF [label=""];

CGG [label=""];

CGH [label=""];

CGI [label=""];

CGJ [label=""];

CGK [label=""];

CGL [label=""];

CGM [label=""];

CGN [label=""];

CGO [label=""];

CGP [label=""];

CGQ [label=""];

CGR [label=""];

CGS [label=""];

CGT [label=""];

CGU [label=""];

CGV [label=""];

CGW [label=""];

CGX [label=""];

CGY [label=""];

CGZ [label=""];

CHA [label=""];

CHB [label=""];

CHC [label=""];

CHD [label=""];

CHE [label=""];

CHF [label=""];

CHG [label=""];

CHH [label=""];

CHI [label=""];

CHJ [label=""];

CHK [label=""];

CHL [label=""];

CHM [label=""];

CHN [label=""];

CHO [label=""];

CHP [label=""];

CHQ [label=""];

CHR [label=""];

CHS [label=""];

CHT [label=""];

CHU [label=""];

CHV [label=""];

CHW [label=""];

CHX [label=""];

CHY [label=""];

CHZ [label=""];

CIA [label=""];

CIB [label=""];

CIC [label=""];

CID [label=""];

CIE [label=""];

CIF [label=""];

CIG [label=""];

CIH [label=""];

CII [label=""];

CIJ [label=""];

CIK [label=""];

CIL [label=""];

CIM [label=""];

CIN [label=""];

CIO [label=""];

CIP [label=""];

CIQ [label=""];

CIR [label=""];

CIS [label=""];

CIT [label=""];

CIU [label=""];

CIV [label=""];

CIW [label=""];

CIX [label=""];

CIY [label=""];

CIZ [label=""];

CJA [label=""];

CJB [label=""];

CJC [label=""];

CJD [label=""];

CJE [label=""];

CJF [label=""];

CJG [label=""];

CJH [label=""];

CJI [label=""];

CJJ [label=""];

CJK [label=""];

CJL [label=""];

CJM [label=""];

CJN [label=""];

CJO [label=""];

CJP [label=""];

CJQ [label=""];

CJR [label=""];

CJS [label=""];

CJT [label=""];

CJU [label=""];

CJV [label=""];

CJW [label=""];

CJX [label=""];

CJY [label=""];

CJZ [label=""];

CKA [label=""];

CKB [label=""];

CKC [label=""];

CKD [label=""];

CKE [label=""];

CKF [label=""];

CKG [label=""];

CKH [label=""];

CKI [label=""];

CKJ [label=""];

CKK [label=""];

CKL [label=""];

CKM [label=""];

CKN [label=""];

CKO [label=""];

CKP [label=""];

CKQ [label=""];

CKR [label=""];

CKS [label=""];

CKT [label=""];

CKU [label=""];

CKV [label=""];

CKW [label=""];

CKX [label=""];

CKY [label=""];

CKZ [label=""];

CLA [label=""];

CLB [label=""];

CLC [label=""];

CLD [label=""];

CLE [label=""];

CLF [label=""];

CLG [label=""];

CLH [label=""];

CLI [label=""];

CLJ [label=""];

CLK [label=""];

CLL [label=""];

CLM [label=""];

CLN [label=""];

CLO [label=""];

CLP [label=""];

CLQ [label=""];

CLR [label=""];

CLS [label=""];

CLT [label=""];

CLU [label=""];

CLV [label=""];

CLW [label=""];

CLX [label=""];

CLY [label=""];

CLZ [label=""];

CMA [label=""];

CMB [label=""];

CMC [label=""];

CMD [label=""];

CME [label=""];

CMF [label=""];

CMG [label=""];

CMH [label=""];

CMI [label=""];

CMJ [label=""];

CMK [label=""];

CML [label=""];

CMM [label=""];

CMN [label=""];

CMO [label=""];

CMP [label=""];

CMQ [label=""];

CMR [label=""];

CMS [label=""];

CMT [label=""];

CMU [label=""];

CMV [label=""];

CMW [label=""];

CMX [label=""];

CMY [label=""];

CMZ [label=""];

CNA [label=""];

CNB [label=""];

CNC [label=""];

CND [label=""];

CNE [label=""];

CNF [label=""];

CNG [label=""];

CNH [label=""];

CNI [label=""];

CNJ [label=""];

CNK [label=""];

CNL [label=""];

CNM [label=""];

CNN [label=""];

CNO [label=""];

CNP [label=""];

CNQ [label=""];

CNR [label=""];

CNS [label=""];

CNT [label=""];

CNU [label=""];

CNV [label=""];

CNW [label=""];

CNX [label=""];

CNY [label=""];

CNZ [label=""];

COA [label=""];

COB [label=""];

COC [label=""];

COD [label=""];

COE [label=""];

COF [label=""];

COG [label=""];

COH [label=""];

COI [label=""];

COJ [label=""];

COK [label=""];

COL [label=""];

COM [label=""];

CON [label=""];

COO [label=""];

COP [label=""];

COQ [label=""];

COR [label=""];

COS [label=""];

COT [label=""];

COU [label=""];

COV [label=""];

COW [label=""];

COX [label=""];

COY [label=""];

COZ [label=""];

CPA [label=""];

CPB [label=""];

CPC [label=""];

CPD [label=""];

CPE [label=""];

CPF [label=""];

CPG [label=""];

CPH [label=""];

CPI [label=""];

CPJ [label=""];

CPK [label=""];

CPL [label=""];

CPM [label=""];

CPN [label=""];

CPO [label=""];

CPP [label=""];

CPQ [label=""];

CPR [label=""];

CPS [label=""];

CPT [label=""];

CPU [label=""];

CPV [label=""];

CPW [label=""];

CPX [label=""];

CPY [label=""];

CPZ [label=""];

CQA [label=""];

CQB [label=""];

CQC [label=""];

CQD [label=""];

CQE [label=""];

CQF [label=""];

CQG [label=""];

CQH [label=""];

CQI [label=""];

CQJ [label=""];

CQK [label=""];

CQL [label=""];

CQM [label=""];

CQN [label=""];

CQO [label=""];

CQP [label=""];

CQQ [label=""];

CQR [label=""];

CQS [label=""];

CQT [label=""];

CQU [label=""];

CQV [label=""];

CQW [label=""];

CQX [label=""];

CQY [label=""];

CQZ [label=""];

CRA [label=""];

CRB [label=""];

CRC [label=""];

CRD [label=""];

CRE [label=""];

CRF [label=""];

CRG [label=""];

CRH [label=""];

CRI [label=""];

CRJ [label=""];

CRK [label=""];

CRL [label=""];

CRM [label=""];

CRN [label=""];

CRO [label=""];

CRP [label=""];

CRQ [label=""];

CRR [label=""];

CRS [label=""];

CRT [label=""];

CRU [label=""];

CRV [label=""];

CRW [label=""];

CRX [label=""];

CRY [label=""];

CRZ [label=""];

CSA [label=""];

CSB [label=""];

CSC [label=""];

CSD [label=""];

CSE [label=""];

CSF [label=""];

CSG [label=""];

CSH [label=""];

CSI [label=""];

CSJ [label=""];

CSK [label=""];

CSL [label=""];

CSM [label=""];

CSN [label=""];

CSO [label=""];

CSP [label=""];

CSQ [label=""];

CSR [label=""];

CSS [label=""];

CST [label=""];

CSU [label=""];

CSV [label=""];

CSW [label=""];

CSX [label=""];

CSY [label=""];

CSZ [label=""];

CTA [label=""];

CTB [label=""];

CTC [label=""];

CTD [label=""];

CTE [label=""];

CTF [label=""];

CTG [label=""];

CTH [label=""];

CTI [label=""];

CTJ [label=""];

CTK [label=""];

CTL [label=""];

CTM [label=""];

CTN [label=""];

CTO [label=""];

CTP [label=""];

CTQ [label=""];

CTR [label=""];

CTS [label=""];

CTT [label=""];

CTU [label=""];

CTV [label=""];

CTW [label=""];

CTX [label=""];

CTY [label=""];

CTZ [label=""];

CUA [label=""];

CUB [label=""];

CUC [label=""];

CUD [label=""];

CUE [label=""];

CUF [label=""];

CUG [label=""];

CUH [label=""];

CUI [label=""];

CUJ [label=""];

CUK [label=""];

CUL [label=""];

CUM [label=""];

CUN [label=""];

CUO [label=""];

CUP [label=""];

CUQ [label=""];

CUR [label=""];

CUS [label=""];

CUT [label=""];

CUU [label=""];

CUV [label=""];

CUW [label=""];

CUX [label=""];

CUY [label=""];

CUZ [label=""];

CVA [label=""];

CVB [label=""];

CVC [label=""];

CVD [label=""];

CVE [label=""];

CVF [label=""];

CVG [label=""];

CVH [label=""];

CVI [label=""];

CVJ [label=""];

CVK [label=""];

CVL [label=""];

CVM [label=""];

CVN [label=""];

CVO [label=""];

CVP [label=""];

CVQ [label=""];

CVR [label=""];

CVS [label=""];

CVT [label=""];

CVU [label=""];

CVV [label=""];

CVW [label=""];

CVX [label=""];

CVY [label=""];

CVZ [label=""];

CWA [label=""];

CWB [label=""];

CWC [label=""];

CWD [label=""];

CWE [label=""];

CWF [label=""];

CWG [label=""];

CWH [label=""];

CWI [label=""];

CWJ [label=""];

CWK [label=""];

CWL [label=""];

CWM [label=""];

CWN [label=""];

CWO [label=""];

CWP [label=""];

CWQ [label=""];

CWR [label=""];

CWS [label=""];

CWT [label=""];

CWU [label=""];

CWV [label=""];

CWW [label=""];

CWX [label=""];

CWY [label=""];

CWZ [label=""];

CXA [label=""];

CXB [label=""];

CXC [label=""];

CXD [label=""];

CXE [label=""];

CXF [label=""];

CXG [label=""];

CXH [label=""];

CXI [label=""];

CXJ [label=""];

CXK [label=""];

CXL [label=""];

CXM [label=""];

CXN [label=""];

CXO [label=""];

CXP [label=""];

CXQ [label=""];

CXR [label=""];

CXS [label=""];

CXT [label=""];

CXU [label=""];

CXV [label=""];

CXW [label=""];

CXX [label=""];

CXY [label=""];

CXZ [label=""];

CYA [label=""];

CYB [label=""];

CYC [label=""];

CYD [label=""];

CYE [label=""];

CYF [label=""];

CYG [label=""];

CYH [label=""];

CYI [label=""];

CYJ [label=""];

CYK [label=""];

CYL [label=""];

CYM [label=""];

CYN [label=""];

CYO [label=""];

CYP [label=""];

CYQ [label=""];

CYR [label=""];

CYS [label=""];

CYT [label=""];

CYU [label=""];

CYV [label=""];

CYW [label=""];

CYX [label=""];

CYY [label=""];

CYZ [label=""];

CZA [label=""];

CZB [label=""];

CZC [label=""];

CZD [label=""];

CZE [label=""];

CZF [label=""];

CZG [label=""];

CZH [label=""];

CZI [label=""];

CZJ [label=""];

CZK [label=""];

CZL [label=""];

CZM [label=""];

CZN [label=""];

CZO [label=""];

CZP [label=""];

CZQ [label=""];

CZR [label=""];

CZS [label=""];

CZT [label=""];

CZU [label=""];

CZV [label=""];

CZW [label=""];

CZX [label=""];

CZY [label=""];

CZZ [label=""];

DAA [label=""];

DAB [label=""];

DAC [label=""];

DAD [label=""];

DAE [label=""];

DAF [label=""];

DAG [label=""];

DAH [label=""];

DAI [label=""];

DAJ [label=""];

DAK [label=""];

DAL [label=""];

DAM [label=""];

DAN [label=""];

DAO [label=""];

DAP [label=""];

DAQ [label=""];

DAR [label=""];

DAS [label=""];

DAT [label=""];

DAU [label=""];

DAV [label=""];

DAW [label=""];

DAX [label=""];

DAY [label=""];

DAZ [label=""];

DBA [label=""];

DBB [label=""];

DBC [label=""];

DBD [label=""];

DBE [label=""];

DBF [label=""];

DBG [label=""];

DBH [label=""];

DBI [label=""];

DBJ [label=""];

DBK [label=""];

DBL [label=""];

DBM [label=""];

DBN [label=""];

DBO [label=""];

DBP [label=""];

DBQ [label=""];

DBR [label=""];

DBS [label=""];

DBT [label=""];

DBU [label=""];

DBV [label=""];

DBW [label=""];

DBX [label=""];

DBY [label=""];

DBZ [label=""];

DCA [label=""];

DCB [label=""];

DCC [label=""];

DCD [label=""];

DCE [label=""];

DCF [label=""];

DCG [label=""];

DCH [label=""];

DCI [label=""];

DCJ [label=""];

DCK [label=""];

DCL [label=""];

DCM [label=""];

DCN [label=""];

DCO [label=""];

DCP [label=""];

DCQ [label=""];

DCR [label=""];

DCS [label=""];

DCT [label=""];

DCU [label=""];

DCV [label=""];

DCW [label=""];

DCX [label=""];

DCY [label=""];

DCZ [label=""];

DDA [label=""];

DDB [label=""];

DDC [label=""];

DDD [label=""];

DDE [label=""];

DDF [label=""];

DDG [label=""];

DDH [label=""];

DDI [label=""];

DDJ [label=""];

DDK [label=""];

DDL [label=""];

DDM [label=""];

DDN [label=""];

DDO [label=""];

DDP [label=""];

DDQ [label=""];

DDR [label=""];

DDS [label=""];

DDT [label=""];

DDU [label=""];

DDV [label=""];

DDW [label=""];

DDX [label=""];

DDY [label=""];

DDZ [label=""];

DEA [label=""];

DEB [label=""];

DEC [label=""];

DED [label=""];

DEE [label=""];

DEF [label=""];

DEG [label=""];

DEH [label=""];

DEI [label=""];

DEJ [label=""];

DEK [label=""];

DEL [label=""];

DEM [label=""];

DEN [label=""];

DEO [label=""];

DEP [label=""];

DEQ [label=""];

DER [label=""];

DES [label=""];

DET [label=""];

DEU [label=""];

DEV [label=""];

DEW [label=""];

DEX [label=""];

DEY [label=""];

DEZ [label=""];

DFA [label=""];

DFB [label=""];

DFC [label=""];

DFD [label=""];

DFE [label=""];

DFF [label=""];

DFG [label=""];

DFH [label=""];

DFI [label=""];

DFJ [label=""];

DFK [label=""];

DFL [label=""];

DFM [label=""];

DFN [label=""];

DFO [label=""];

DFP [label=""];

DFQ [label=""];

DFR [label=""];

DFS [label=""];

DFT [label=""];

DFU [label=""];

DFV [label=""];

DFW [label=""];

DFX [label=""];

DFY [label=""];

DFZ [label=""];

DGA [label=""];

DGB [label=""];

DGC [label=""];

DGD [label=""];

DGE [label=""];

DGF [label=""];

DGG [label=""];

DGH [label=""];

DGI [label=""];

DGJ [label=""];

DGK [label=""];

DGL [label=""];

DGM [label=""];

DGN [label=""];

DGO [label=""];

DGP [label=""];

DGQ [label=""];

DGR [label=""];

DGS [label=""];

DGT [label=""];

DGU [label=""];

DGV [label=""];

DGW [label=""];

DGX [label=""];

DGY [label=""];

DGZ [label=""];

DHA [label=""];

DHB [label=""];

DHC [label=""];

DHD [label=""];

DHE [label=""];

DHF [label=""];

DHG [label=""];

DHH [label=""];

DHI [label=""];

DHJ [label=""];

DHK [label=""];

DHL [label=""];

DHM [label=""];

DHN [label=""];

DHO [label=""];

DHP [label=""];

DHQ [label=""];

DHR [label=""];

DHS [label=""];

DHT [label=""];

DHU [label=""];

DHV [label=""];

DHW [label=""];

DHX [label=""];

DHY [label=""];

DHZ [label=""];

DIA [label=""];

DIB [label=""];

DIC [label=""];

DID [label=""];

DIE [label=""];

DIF [label=""];

DIG [label=""];

DIH [label=""];

DII [label=""];

DIJ [label=""];

DIK [label=""];

DIL [label=""];

DIM [label=""];

DIN [label=""];

DIO [label=""];

DIP [label=""];

DIQ [label=""];

DIR [label=""];

DIS [label=""];

DIT [label=""];

DIU [label=""];

DIV [label=""];

DIW [label=""];

DIX [label=""];

DIY [label=""];

DIZ [label=""];

DJA [label=""];

DJB [label=""];

DJC [label=""];

DJD [label=""];

DJE [label=""];

DJF [label=""];

DJG [label=""];

DJH [label=""];

DJI [label=""];

DJJ [label=""];

DJK [label=""];

DJL [label=""];

DJM [label=""];

DJN [label=""];

DJO [label=""];

DJP [label=""];

DJQ [label=""];

DJR [label=""];

DJS [label=""];

DJT [label=""];

DJU [label=""];

DJV [label=""];

DJW [label=""];

DJX [label=""];

DJY [label=""];

DJZ [label=""];

DKA [label=""];

DKB [label=""];

DKC [label=""];

DKD [label=""];

DKE [label=""];

DKF [label=""];

DKG [label=""];

DKH [label=""];

DKI [label=""];

DKJ [label=""];

DKK [label=""];

DKL [label=""];

DKM [label=""];

DKN [label=""];

DKO [label=""];

DKP [label=""];

DKQ [label=""];

DKR [label=""];

DKS [label=""];

DKT [label=""];

DKU [label=""];

DKV [label=""];

DKW [label=""];

DKX [label=""];

DKY [label=""];

DKZ [label=""];

DLA [label=""];

DLB [label=""];

DLC [label=""];

DLD [label=""];

DLE [label=""];

DLF [label=""];

DLG [label=""];

DLH [label=""];

DLI [label=""];

DLJ [label=""];

DLK [label=""];

DLL [label=""];

DLM [label=""];

DLN [label=""];

DLO [label=""];

DLP [label=""];

DLQ [label=""];

DLR [label=""];

DLS [label=""];

DLT [label=""];

DLU [label=""];

DLV [label=""];

DLW [label=""];

DLX [label=""];

DLY [label=""];

DLZ [label=""];

DMA [label=""];

DMB [label=""];

DMC [label=""];

DMD [label=""];

DME [label=""];

DMF [label=""];

DMG [label=""];

DMH [label=""];

DMI [label=""];

DMJ [label=""];

DMK [label=""];

DML [label=""];

DMM [label=""];

DMN [label=""];

DMO [label=""];

DMP [label=""];

DMQ [label=""];

DMR [label=""];

DMS [label=""];

DMT [label=""];

DMU [label=""];

DMV [label=""];

DMW [label=""];

DMX [label=""];

DMY [label=""];

DMZ [label=""];

DNA [label=""];

DNB [label=""];

DNC [label=""];

DND [label=""];

DNE [label=""];

DNF [label=""];

DNG [label=""];

DNH [label=""];

DNI [label=""];

DNJ [label=""];

DNK [label=""];

DNL [label=""];

DNM [label=""];

DNN [label=""];

DNO [label=""];

DNP [label=""];

DNQ [label=""];

DNR [label=""];

DNS [label=""];

DNT [label=""];

DNU [label=""];

DNV [label=""];

DNW [label=""];

DNX [label=""];

DNY [label=""];

DNZ [label=""];

DOA [label=""];

DOB [label=""];

DOC [label=""];

DOD [label=""];

DOE [label=""];

DOF [label=""];

DOG [label=""];

DOH [label=""];

DOI [label=""];

DOJ [label=""];

DOK [label=""];

DOL [label=""];

DOM [label=""];

DON [label=""];

DOO [label=""];

DOP [label=""];

DOQ [label=""];

DOR [label=""];

DOS [label=""];

DOT [label=""];

DOU [label=""];

DOV [label=""];

DOW [label=""];

DOX [label=""];

DOY [label=""];

DOZ [label=""];

DPA [label=""];

DPB [label=""];

DPC [label=""];

DPD [label=""];

DPE [label=""];

DPF [label=""];

DPG [label=""];

DPH [label=""];

DPI [label=""];

DPJ [label=""];

DPK [label=""];

DPL [label=""];

DPM [label=""];

DPN [label=""];

DPO [label=""];

DPP [label=""];

DPQ [label=""];

DPR [label=""];

DPS [label=""];

DPT [label=""];

DPU [label=""];

DPV [label=""];

DPW [label=""];

DPX [label=""];

DPY [label=""];

DPZ [label=""];

DQA [label=""];

DQB [label=""];

DQC [label=""];

DQD [label=""];

DQE [label=""];

DQF [label=""];

DQG [label=""];

DQH [label=""];

DQI [label=""];

DQJ [label=""];

DQK [label=""];

DQL [label=""];

DQM [label=""];

DQN [label=""];

DQO [label=""];

DQP [label=""];

DQQ [label=""];

DQR [label=""];

DQS [label=""];

DQT [label=""];

DQU [label=""];

DQV [label=""];

DQW [label=""];

DQX [label=""];

DQY [label=""];

DQZ [label=""];

DRA [label=""];

DRB [label=""];

DRC [label=""];

DRD [label=""];

DRE [label=""];

DRF [label=""];

DRG [label=""];

DRH [label=""];

DRI [label=""];

DRJ [label=""];

DRK [label=""];

DRL [label=""];

DRM [label=""];

DRN [label=""];

DRO [label=""];

DRP [label=""];

DRQ [label=""];

DRR [label=""];

DRS [label=""];

DRT [label=""];

DRU [label=""];

DRV [label=""];

DRW [label=""];

DRX [label=""];

DRY [label=""];

DRZ [label=""];

DSA [label=""];

DSB [label=""];

DSC [label=""];

DSD [label=""];

DSE [label=""];

DSF [label=""];

DSG [label=""];

DSH [label=""];

DSI [label=""];

DSJ [label=""];

DSK [label=""];

DSL [label=""];

DSM [label=""];

DSN [label=""];

DSO [label=""];

DSP [label=""];

DSQ [label=""];

DSR [label=""];

DSS [label=""];

DST [label=""];

DSU [label=""];

DSV [label=""];

DSW [label=""];

DSX [label=""];

DSY [label=""];

DSZ [label=""];

DTA [label=""];

DTB [label=""];

DTC [label=""];

DTD [label=""];

DTE [label=""];

DTF [label=""];

DTG [label=""];

DTH [label=""];

DTI [label=""];

DTJ [label=""];

DTK [label=""];

DTL [label=""];

DTM [label=""];

DTN [label=""];

DTO [label=""];

DTP [label=""];

DTQ [label=""];

DTR [label=""];

DTS [label=""];

DTT [label=""];

DTU [label=""];

DTV [label=""];

DTW [label=""];

DTX [label=""];

DTY [label=""];

DTZ [label=""];

DUA [label=""];

DUB [label=""];

DUC [label=""];

DUD [label=""];

DUE [label=""];

DUF [label=""];

DUG [label=""];

DUH [label=""];

DUI [label=""];

DUJ [label=""];

DUK [label=""];

DUL [label=""];

DUM [label=""];

DUN [label=""];

DUO [label=""];

DUP [label=""];

DUQ [label=""];

DUR [label=""];

DUS [label=""];

DUT [label=""];

DUU [label=""];

DUV [label=""];

DUW [label=""];

DUX [label=""];

DUY [label=""];

DUZ [label=""];

DVA [label=""];

DVB [label=""];

DVC [label=""];

DVD [label=""];

DVE [label=""];

DVF [label=""];

DVG [label=""];

DVH [label=""];

DVI [label=""];

DVJ [label=""];

DVK [label=""];

DVL [label=""];

DVM [label=""];

DVN [label=""];

DVO [label=""];

DVP [label=""];

DVQ [label=""];

DVR [label=""];

DVS [label=""];

DVT [label=""];

DVU [label=""];

DVV [label=""];

DVW [label=""];

DVX [label=""];